molecular formula C17H21F3N6O6S B031357 L-Homocysteine, Adenosine Deriv. CAS No. 100804-01-1

L-Homocysteine, Adenosine Deriv.

Cat. No.: B031357
CAS No.: 100804-01-1
M. Wt: 494.4 g/mol
InChI Key: NLUNILBRZXYZNX-TWBCTODHSA-N
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Description

L-Homocysteine, Adenosine Deriv., also known as L-Homocysteine, Adenosine Deriv., is a useful research compound. Its molecular formula is C17H21F3N6O6S and its molecular weight is 494.4 g/mol. The purity is usually 95%.
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Biological Activity

L-Homocysteine, an amino acid derivative of adenosine, plays a crucial role in various biological processes, particularly in methylation reactions and cellular metabolism. This article explores the biological activity of L-homocysteine, focusing on its enzymatic pathways, physiological significance, and implications in health and disease.

Enzymatic Pathways Involving L-Homocysteine

L-Homocysteine is primarily produced through the hydrolysis of S-adenosylhomocysteine (SAH) by the enzyme S-adenosylhomocysteine hydrolase (AHCY). This enzyme catalyzes the reversible reaction:

SAHAdenosine+L Homocysteine\text{SAH}\rightleftharpoons \text{Adenosine}+\text{L Homocysteine}

AHCY is a highly conserved enzyme found across various organisms, including bacteria, plants, and mammals. It plays a pivotal role in the one-carbon metabolic cycle, which is essential for synthesizing nucleotides and amino acids, as well as for maintaining redox balance and epigenetic regulation .

Physiological Functions of L-Homocysteine

L-Homocysteine serves multiple physiological functions:

  • Methylation Reactions : It is a key intermediate in the remethylation cycle that converts homocysteine back to methionine, a precursor for S-adenosylmethionine (SAM), the primary methyl donor in biological systems .
  • Regulation of Metabolism : Elevated levels of homocysteine have been associated with various metabolic disorders. It can influence insulin sensitivity and lipid metabolism, impacting cardiovascular health .
  • Neurological Functions : Homocysteine is implicated in neurological processes. Abnormal levels are linked to cognitive decline and neurodegenerative diseases due to its potential neurotoxic effects .

Implications in Health and Disease

Research indicates that elevated homocysteine levels are associated with several health conditions:

  • Cardiovascular Diseases : High homocysteine levels can lead to endothelial dysfunction and vascular damage, contributing to atherosclerosis and thrombosis. Studies have shown that reducing homocysteine levels can improve cardiovascular outcomes .
  • Neurodegenerative Disorders : Increased homocysteine has been correlated with Alzheimer's disease and other forms of dementia. The neurotoxic effects of homocysteine may lead to neuronal damage and cognitive impairment .
  • Metabolic Disorders : Homocysteine has been linked to insulin resistance and type 2 diabetes. Its role in lipid metabolism suggests that it could be a target for therapeutic interventions aimed at improving metabolic health .

Case Studies

  • Cardiovascular Health : A study examining patients with coronary artery disease found that those with elevated homocysteine levels had significantly higher rates of cardiovascular events compared to those with normal levels. The study emphasized the importance of monitoring homocysteine as a risk factor for heart disease .
  • Neurological Impact : Research involving elderly populations indicated that higher plasma homocysteine levels were associated with an increased risk of developing Alzheimer's disease. This highlights the potential for homocysteine-lowering interventions as preventive measures against cognitive decline .

Research Findings Summary

Study FocusFindings
Cardiovascular DiseaseElevated homocysteine correlates with increased cardiovascular events .
Neurodegenerative DisordersHigher plasma levels linked to Alzheimer's risk; potential for intervention strategies .
Metabolic HealthHomocysteine impacts insulin sensitivity; associated with type 2 diabetes risk .

Properties

IUPAC Name

methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O6S/c1-31-15(29)7(25-16(30)17(18,19)20)2-3-33-4-8-10(27)11(28)14(32-8)26-6-24-9-12(21)22-5-23-13(9)26/h5-8,10-11,14,27-28H,2-4H2,1H3,(H,25,30)(H2,21,22,23)/t7-,8+,10+,11+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNILBRZXYZNX-TWBCTODHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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